4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol
Description
4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining 1,2,4-triazole and pyrazole moieties. The triazole core is substituted at position 4 with a 3-methoxypropyl group and at position 5 with a (3-methyl-1H-pyrazol-1-yl)methyl group.
Properties
IUPAC Name |
4-(3-methoxypropyl)-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c1-9-4-6-15(14-9)8-10-12-13-11(18)16(10)5-3-7-17-2/h4,6H,3,5,7-8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTESSCIEUWEAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of thiosemicarbazides with formamide under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiol group to a disulfide or sulfonic acid.
Reduction: : Reduction of the triazole ring or other functional groups.
Substitution: : Replacement of the methoxypropyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Reduced triazole derivatives.
Substitution: : Derivatives with different alkyl or aryl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Position 4 Substitutions
- 4-(3-Methoxypropyl) vs. 4-Phenyl :
- The phenyl-substituted analog (5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibits moderate antiradical activity due to aromatic π-π interactions . In contrast, the methoxypropyl group in the target compound may enhance solubility in polar solvents, improving bioavailability .
- Methoxypropyl vs. Tetrahydrofuran (THF)-methyl :
- The discontinued compound 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol () has a cyclic ether substituent, which could increase lipophilicity compared to the linear methoxypropyl chain in the target compound.
Position 5 Substitutions
- (3-Methylpyrazol-1-yl)methyl vs.
- Pyrazole vs. Aromatic Aldehyde Derivatives :
Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound’s molecular weight (~322 g/mol, estimated) is higher than 4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (269.32 g/mol, ) due to the longer methoxypropyl chain. This may reduce solubility compared to smaller analogs but improve lipid bilayer penetration .
Data Tables
Table 1: Key Structural Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula (Estimated) | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | C₁₁H₁₇N₅O₂S | ~322 | Enhanced solubility |
| 4-(2-Methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4H-1,2,4-triazole-3-thiol | C₁₀H₁₅N₅O₂S | 269.32 | Compact substituents |
| Ligand 55 (Schiff base) | C₁₅H₁₇N₅O₂S | ~343 | Aromatic π-stacking |
Biological Activity
The compound 4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS: 1002032-55-4) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a triazole ring, a thiol group, and a pyrazole moiety, which are known to contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research has shown that 1,2,4-triazoles exhibit significant antimicrobial properties. Compounds within this class have been evaluated against various bacterial strains. For instance, studies indicate that certain triazole derivatives display potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from to . The presence of the thiol group in our compound may enhance its antibacterial efficacy through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A study focusing on similar compounds demonstrated significant cytotoxic effects against colorectal cancer cell lines (HT-29), with some derivatives showing IC50 values as low as . The proposed mechanism involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound's structural features suggest it may inhibit fungal growth by targeting enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes. Similar triazole derivatives have shown effectiveness against Candida albicans and Aspergillus fumigatus , indicating a promising antifungal profile for our compound .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes critical for microbial and cancer cell metabolism.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives have been reported to increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
